Ethyl 1-(3-chloropyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of novel fluorinated pyrazole carboxamides derivatives were designed and synthesized . Another example is the synthesis of ethyl 2-[3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl]thiazole-4-carboxylate .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed . For example, Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate is an important intermediate in the synthesis of Rynaxypyre, a new insecticidal anthranilic diamide used as a potent and selective ryanodine receptor activator .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . For instance, the preparation method of the 1-(3-chloropyridin-2-yl)-3-bromo-1H-pyrazole-5-formic ether shortens the reaction steps, avoids the use of an oxidation reagent, and has the advantages of simple operation and high yield .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed . For example, 2-(1-(3-Chloropyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamido)ethyl (3-(difluoromethoxy)phenyl)carbamate is a white solid with a yield of 90% and a melting point of 105 °C .Scientific Research Applications
1. Synthesis of Pesticides
Ethyl 1-(3-chloropyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate serves as an important intermediate in the synthesis of various pesticides, especially chlorantraniliprole. A study by Ju (2014) describes an efficient synthesis route for this compound, which is a key step in producing environmentally significant pesticides (Ju, 2014).
2. Development of Antimicrobial and Anticancer Agents
The compound has been utilized in the synthesis of novel derivatives with potential antimicrobial and anticancer properties. Hafez et al. (2016) synthesized and evaluated a series of novel compounds derived from ethyl 1-(3-chloropyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate, demonstrating their effectiveness against certain cancer cells and microbes (Hafez, El-Gazzar, & Al-Hussain, 2016).
3. Regioselective Synthesis Techniques
In the field of organic synthesis, this compound has been used in the study of regioselective synthesis. For example, Machado et al. (2011) explored its use in the synthesis of a series of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates under ultrasound irradiation, highlighting an advancement in synthesis techniques (Machado, Lima, Rotta, Bonacorso, Zanatta, & Martins, 2011).
4. Synthesis of NLO Materials
This chemical has also been implicated in the synthesis of materials with potential nonlinear optical (NLO) properties. Chandrakantha et al. (2013) synthesized a series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, which show promise as NLO materials (Chandrakantha, Isloor, Sridharan, Philip, Shetty, & Padaki, 2013).
Safety And Hazards
Future Directions
The future directions for the development of similar compounds have been suggested . For example, a series of N-pyridylpyrazole thiazole derivatives were designed and synthesized based on the intermediate derivatization method (IDM). The insecticidal activities of these target compounds were evaluated, and the results suggest that the compound 7g is a promising insecticide lead for further studies .
properties
IUPAC Name |
ethyl 1-(3-chloropyridin-2-yl)-5-methylpyrazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2/c1-3-18-12(17)9-7-15-16(8(9)2)11-10(13)5-4-6-14-11/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRAKSNGEBKYYIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=C(C=CC=N2)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10674877 | |
Record name | Ethyl 1-(3-chloropyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10674877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(3-chloropyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate | |
CAS RN |
1150164-31-0 | |
Record name | 1H-Pyrazole-4-carboxylic acid, 1-(3-chloro-2-pyridinyl)-5-methyl-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1150164-31-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 1-(3-chloropyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10674877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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